naphthalen-1-yl1-pentyl-1H-indole-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBL-018 involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CBL-018 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
CBL-018 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Its applications include:
Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.
Biology: Investigating the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing analytical standards for forensic toxicology
Mechanism of Action
CBL-018 acts as an agonist of the cannabinoid receptors, specifically the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of immune responses .
Comparison with Similar Compounds
CBL-018 is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and CP 55,940. it is unique due to its specific structural modifications, which include the ester linkage between the indole base and the naphthalene group. This modification can influence its binding affinity and selectivity for cannabinoid receptors .
List of Similar Compounds
- JWH-018
- AM-2201
- CP 55,940
- PB-22
- BB-22
- 5F-PB-22
CBL-018’s unique structure and properties make it a valuable compound for research and forensic applications, providing insights into the pharmacology and toxicology of synthetic cannabinoids.
Properties
Molecular Formula |
C24H23NO2 |
---|---|
Molecular Weight |
357.5 |
IUPAC Name |
naphthalen-1-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-16-25-17-21(20-13-6-7-14-22(20)25)24(26)27-23-15-9-11-18-10-4-5-12-19(18)23/h4-7,9-15,17H,2-3,8,16H2,1H3 |
InChI Key |
OPGWGURMDQAFPD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=CC=CC=C43 |
Appearance |
Assay:≥98%A solution in acetonitrile |
Synonyms |
naphthalen-1-yl 1-Pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
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